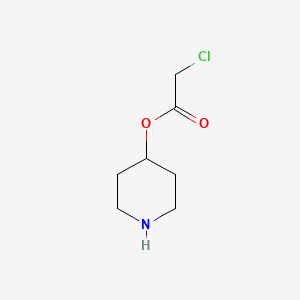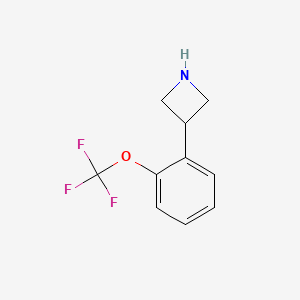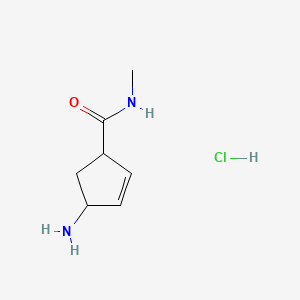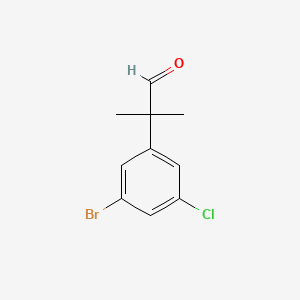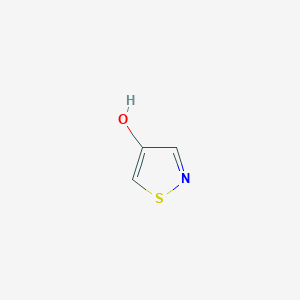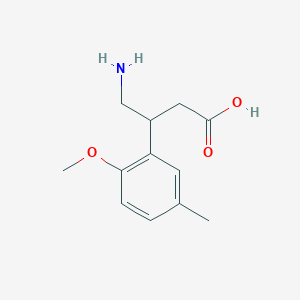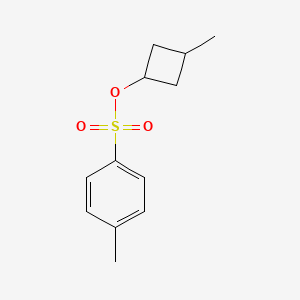
3-Methylcyclobutyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylcyclobutyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H18O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 3-methylcyclobutanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcyclobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylcyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-methylcyclobutanol+4-methylbenzenesulfonyl chloride→3-methylcyclobutyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-methylcyclobutyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 3-methylcyclobutanol and 4-methylbenzenesulfonic acid.
Oxidation: The cyclobutyl ring can undergo oxidation under strong oxidative conditions, leading to ring-opening and formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as azides, thiocyanates, or amines.
Hydrolysis: 3-methylcyclobutanol and 4-methylbenzenesulfonic acid.
Oxidation: Carboxylic acids or ketones derived from the cyclobutyl ring.
Aplicaciones Científicas De Investigación
3-methylcyclobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized cyclobutane derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions under mild conditions.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients upon metabolic activation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-methylcyclobutyl 4-methylbenzene-1-sulfonate in chemical reactions typically involves the nucleophilic attack on the sulfonate ester group, leading to the displacement of the sulfonate moiety. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants.
Comparación Con Compuestos Similares
Similar Compounds
3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate: Similar in structure but with a benzyloxy group instead of a methyl group on the cyclobutyl ring.
(3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: Contains a fluorine atom on the cyclobutyl ring, which can significantly alter its reactivity and properties.
Propiedades
Fórmula molecular |
C12H16O3S |
|---|---|
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
(3-methylcyclobutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O3S/c1-9-3-5-12(6-4-9)16(13,14)15-11-7-10(2)8-11/h3-6,10-11H,7-8H2,1-2H3 |
Clave InChI |
FMORSWRNBOHULX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)


